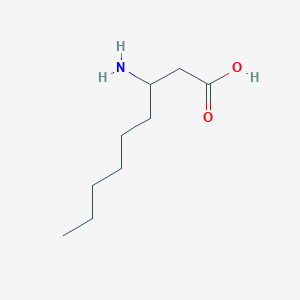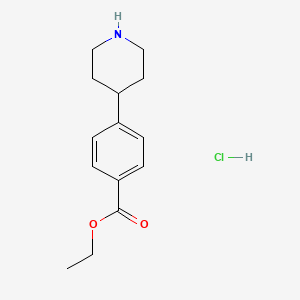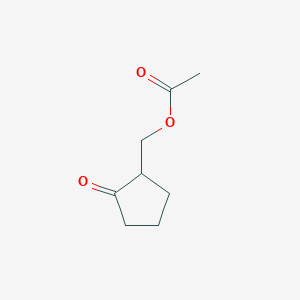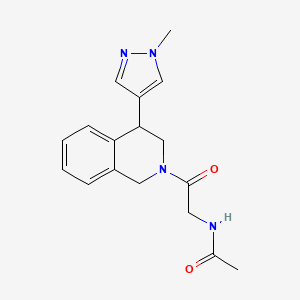
4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as SMCC, and it belongs to the class of compounds known as sulfonamides. SMCC has been shown to have several important biochemical and physiological effects, and it is currently being investigated for its potential use in the treatment of various diseases and disorders.
Mechanism of Action
The mechanism of action of SMCC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. SMCC has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
SMCC has several important biochemical and physiological effects. It has been shown to have potent anti-inflammatory properties, and it has also been demonstrated to have analgesic effects. SMCC has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of SMCC for lab experiments is its potent anti-cancer properties. This makes it an ideal compound for testing in vitro and in vivo models of cancer. However, one of the limitations of SMCC is that it is a complex compound to synthesize, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on SMCC. One area of interest is the development of new synthetic methods for producing SMCC, which could make it more widely available for research purposes. Another area of interest is the investigation of SMCC's potential use in combination with other anti-cancer drugs, which could enhance its anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of SMCC, which could lead to the development of new and more effective cancer treatments.
Synthesis Methods
The synthesis of SMCC is a complex process that involves several steps. The first step involves the reaction of 2-methoxyphenethylamine with cyclohexanone to form a ketone intermediate. This intermediate is then reacted with ethylsulfonamidomethyl chloride to form the final product, SMCC.
Scientific Research Applications
SMCC has been the subject of extensive scientific research, and it has been shown to have several potential therapeutic applications. One of the most promising areas of research involves the use of SMCC as a potential treatment for cancer. SMCC has been shown to have potent anti-cancer properties, and it has been demonstrated to be effective against a wide range of cancer cell lines.
properties
IUPAC Name |
4-[(ethylsulfonylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-3-26(23,24)21-14-15-8-10-17(11-9-15)19(22)20-13-12-16-6-4-5-7-18(16)25-2/h4-7,15,17,21H,3,8-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAVDNONQIIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)
![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)


![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)



![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)